Cas no 1807252-56-7 (Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate)

エチル 4-クロロ-2-シアノ-5-メトキシフェニルアセテートは、有機合成中間体として重要な化合物です。このエステル誘導体は、4位の塩素原子、2位のシアノ基、5位のメトキシ基を有する芳香環を特徴とし、医薬品や農薬の合成において有用なビルディングブロックとして機能します。高い反応性を持つシアノ基とエステル部位がさらなる化学変換を可能にし、多様な骨格構築に寄与します。特に、クロロ置換基の存在により、求電子置換反応やカップリング反応への適用性が高まっています。結晶性が良好で取り扱いやすく、安定性に優れるため、実験室規模から工業的生産まで幅広く利用されています。

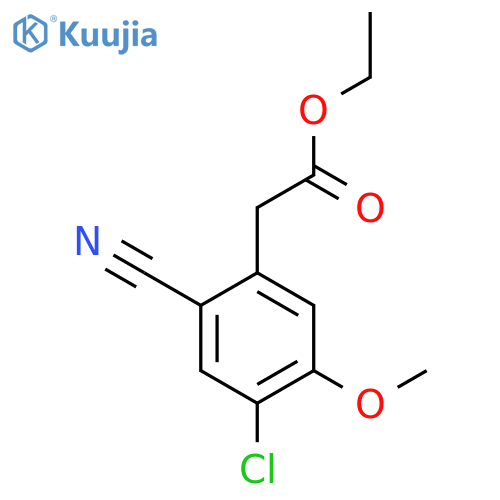

1807252-56-7 structure

商品名:Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate

CAS番号:1807252-56-7

MF:C12H12ClNO3

メガワット:253.681582450867

CID:4945235

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate

-

- インチ: 1S/C12H12ClNO3/c1-3-17-12(15)6-8-5-11(16-2)10(13)4-9(8)7-14/h4-5H,3,6H2,1-2H3

- InChIKey: OXGGHQXBIYQVBF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)C(=CC=1OC)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020924-500mg |

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |

1807252-56-7 | 97% | 500mg |

823.15 USD | 2021-06-18 | |

| Alichem | A015020924-1g |

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |

1807252-56-7 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015020924-250mg |

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate |

1807252-56-7 | 97% | 250mg |

499.20 USD | 2021-06-18 |

Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1807252-56-7 (Ethyl 4-chloro-2-cyano-5-methoxyphenylacetate) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量